Cholic acid - 81-25-4

Cholic acid

Catalog Number: EVT-264302
CAS Number: 81-25-4
Molecular Formula: C24H40O5
Molecular Weight: 408.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cholic acid, a white crystalline powder with a bitter taste, is a primary bile acid. [, ] It plays a crucial role in scientific research, particularly in studies related to cholesterol metabolism, bile acid synthesis, and the impact of bile acids on various physiological processes. [, , , , ]

Source: Cholic acid is primarily found in the bile of mammals, including humans and bears. [, ]

Classification: Cholic acid belongs to the class of primary bile acids, synthesized in the liver from cholesterol. [, ] It is a trihydroxy bile acid, possessing hydroxyl groups at the 3α, 7α, and 12α positions of the steroid nucleus. [, ]

  • Cholesterol metabolism and bile acid synthesis: Studies utilize cholic acid to investigate the regulation of cholesterol 7 alpha-hydroxylase, a key enzyme in bile acid synthesis, and to understand the factors influencing bile acid pool sizes, turnover rates, and composition. [, , , ]
  • Impact of bile acids on physiological processes: Cholic acid helps elucidate the role of bile acids in lipid digestion and absorption, their effect on liver function, and their influence on intestinal microflora. [, , , , , ]
  • Development of therapeutic agents: Research explores the potential use of cholic acid derivatives as antimicrobial agents and for treating cholestatic liver diseases. [, , ]
Future Directions
  • Further exploration of cholic acid's role in gut-liver axis: Future research could delve deeper into understanding the complex interactions between cholic acid, gut microbiota, and liver function. [, ] This includes investigating the impact of cholic acid on the gut-brain axis and its potential role in metabolic diseases.
  • Development of novel therapeutic applications: Continued research is needed to explore the therapeutic potential of cholic acid and its derivatives for treating various diseases, including cholestatic liver diseases, non-alcoholic fatty liver disease, and metabolic disorders. [, , ] This includes investigating the use of cholic acid as an adjuvant therapy to enhance the efficacy of existing drugs.
  • Understanding the role of cholic acid in specific disease states: Future studies can focus on elucidating the role of altered cholic acid metabolism in specific disease conditions, such as inflammatory bowel disease, obesity, and metabolic syndrome. [, , ]
  • Developing sustainable methods for cholic acid production: Research can focus on optimizing existing methods, such as microbial transformation, and exploring novel approaches for the sustainable and cost-effective production of cholic acid. []

Deoxycholic acid

    Compound Description: Deoxycholic acid (DCA) is a secondary bile acid formed by bacterial 7α-dehydroxylation of cholic acid in the intestine. [, , ] It plays a role in fat digestion but can be toxic to the liver at high concentrations.

    Relevance: DCA is a major metabolite of cholic acid, produced by the action of gut bacteria. [, ] Its formation from cholic acid highlights the importance of the gut microbiome in bile acid metabolism. [, ] DCA is more hydrophobic than cholic acid due to the loss of a hydroxyl group. [] This difference in hydrophobicity influences their effects on colonic health, with DCA potentially playing a role in colon cancer development. [, ]

Lithocholic acid

    Compound Description: Lithocholic acid (LCA) is a secondary bile acid, formed from CDCA by bacterial 7α-dehydroxylation in the intestine. [, ] LCA is known for its hepatotoxicity and is efficiently sulfated in the liver to reduce its toxicity.

    Relevance: LCA, similar to DCA, demonstrates the impact of gut bacteria on modifying bile acid structure and function. [] It is a more hydrophobic bile acid compared to cholic acid and can induce liver injury at high concentrations. [, ] Studies on LCA sulfation highlight the body's mechanisms to detoxify potentially harmful bile acids. []

    Compound Description: Ursodeoxycholic acid (UDCA) is a tertiary bile acid, found naturally in small amounts in humans and some other mammals. [, ] It is used clinically to treat cholestatic liver diseases due to its hydrophilic nature and ability to protect against the toxic effects of more hydrophobic bile acids.

    Relevance: Although a minor bile acid in humans, UDCA represents a significant component in the bile of certain species, particularly bears. [] Its presence emphasizes the diversity of bile acid profiles across species. UDCA is considered a hydrophilic bile acid and its therapeutic use stems from its ability to modify bile acid composition, promoting a less toxic bile acid pool. [, ]

    Compound Description: Taurocholic acid (TCA) is a conjugated form of cholic acid, formed by its conjugation with taurine in the liver. [] Conjugation with taurine increases bile acid solubility and facilitates their excretion.

    Relevance: TCA represents a major form in which cholic acid exists in bile. [, ] This conjugation process underscores the importance of bile acid modification for efficient secretion and intestinal function. Alterations in TCA levels, as seen in conditions like pregnancy, highlight the dynamic nature of bile acid metabolism. []

Glycocholic acid

    Compound Description: Glycocholic acid (GCA) is another conjugated form of cholic acid, formed by its conjugation with glycine in the liver. [, ] Like TCA, GCA exhibits enhanced solubility and facilitates bile acid excretion.

    Relevance: GCA represents another significant form of conjugated cholic acid, contributing to the overall pool of bile acids. [, ] Comparing the relative abundance of GCA and TCA provides insight into the conjugation patterns of bile acids, which can vary between species and be influenced by dietary factors. [, ]

Taurochenodeoxycholic acid

    Compound Description: Taurochenodeoxycholic acid (TCDCA) is a conjugated form of chenodeoxycholic acid with taurine, found in bile. [, ] Similar to other conjugated bile acids, TCDCA aids in the efficient excretion of bile acids.

    Relevance: TCDCA exemplifies the conjugation of CDCA, showcasing the parallel processing of primary bile acids in the liver. [] Monitoring its levels, alongside other conjugated bile acids, is essential for understanding the overall dynamics of bile acid metabolism in various physiological and pathological conditions. []

Source and Classification

Cholic acid is synthesized from cholesterol through enzymatic pathways involving cytochromes P450 7A1, 8B1, and 27A1. It exists predominantly as sodium salts known as cholates when conjugated with amino acids like glycine or taurine. These conjugated forms are essential for its solubility and functionality in bile .

Synthesis Analysis

Cholic acid can be synthesized via several methods:

  1. Biosynthesis: In humans, it is synthesized from cholesterol through a series of hydroxylation reactions catalyzed by specific enzymes. The classical pathway involves:
    • Hydroxylation of cholesterol at the C7 position by cholesterol 7α-hydroxylase (CYP7A1).
    • Subsequent enzymatic modifications lead to the formation of cholic acid .
  2. Chemical Synthesis: Cholic acid can also be synthesized chemically from simpler steroid precursors through various organic reactions. For example:
    • Starting with cholate, it undergoes acetylation and oxidation steps to yield cholic acid with high purity .
  3. Extraction from Natural Sources: Historically, cholic acid has been extracted from animal bile. The process involves:
    • Saponification of bile followed by crystallization techniques using solvents like amyl alcohol and benzene to isolate cholic acid .
Molecular Structure Analysis

Cholic acid has a complex steroid structure characterized by four fused hydrocarbon rings (A-D) with several hydroxyl (-OH) groups at positions 3, 7, and 12. Its molecular formula is C24H40O5C_{24}H_{40}O_5, and its molecular weight is approximately 408.57 g/mol. The presence of hydroxyl groups contributes to its amphipathic nature, allowing it to interact with both lipophilic and hydrophilic substances .

Structural Details

  • Hydroxyl Groups: The three hydroxyl groups enhance solubility in alcohols and acetic acid but make it insoluble in water.
  • Steroid Framework: The steroid backbone is crucial for its biological activity, allowing it to interact with various receptors involved in lipid metabolism.
Chemical Reactions Analysis

Cholic acid participates in several important chemical reactions:

  1. Conjugation: It can conjugate with glycine or taurine to form glycocholic or taurocholic acids, which are more soluble and effective in fat emulsification.
  2. Dehydroxylation: Cholic acid can be converted into deoxycholic acid through microbial action in the intestines.
  3. Nuclear Receptor Activation: It acts as a signaling molecule by activating nuclear receptors such as farnesoid X receptor (FXR) and TGR5, influencing gene expression related to bile acid metabolism .
Mechanism of Action

Cholic acid functions primarily as an emulsifier in the digestive system, facilitating the absorption of lipids by forming micelles that transport fatty acids and monoglycerides across intestinal membranes. Its mechanism includes:

  • Activation of Receptors: By binding to FXR and TGR5, cholic acid regulates genes involved in bile acid synthesis and lipid metabolism.
  • Feedback Regulation: Cholic acid downregulates its own synthesis via feedback inhibition on cholesterol 7α-hydroxylase, thus maintaining homeostasis within the bile acid pool .
Physical and Chemical Properties Analysis

Cholic acid exhibits several notable physical and chemical properties:

  • Appearance: It appears as a white crystalline solid.
  • Solubility: Soluble in alcohols and acetic acid but insoluble in water.
  • Melting Point: Approximately 180–182 °C.
  • pH Stability: Stable under physiological pH but can undergo hydrolysis under extreme conditions.

These properties are critical for its role as a bile salt in digestion .

Applications

Cholic acid has several significant scientific applications:

  1. Medical Use: Approved for treating bile acid synthesis disorders due to enzyme defects, particularly in pediatric patients.
  2. Research Tool: Used extensively in studies related to lipid metabolism, signaling pathways involving nuclear receptors, and gastrointestinal health.
  3. Pharmaceutical Development: Investigated for potential therapeutic applications in metabolic disorders and liver diseases due to its regulatory effects on metabolism .
Biosynthesis and Metabolic Pathways of Cholic Acid

Classical vs. Alternative Bile Acid Biosynthesis Pathways

Cholic acid (CA), a primary trihydroxy bile acid, is synthesized in hepatocytes via two distinct pathways: the classical (neutral) and alternative (acidic) routes. The classical pathway accounts for approximately 90% of CA synthesis in humans and 75% in mice, while the alternative pathway contributes the remainder [2] [9]. Both pathways initiate from cholesterol but diverge in enzymatic steps and subcellular compartmentalization.

Enzymatic Regulation of Cholesterol 7α-Hydroxylase (CYP7A1) in the Classical Pathway

CYP7A1, a cytochrome P450 enzyme localized in the endoplasmic reticulum, catalyzes the initial and rate-limiting step of the classical pathway: the 7α-hydroxylation of cholesterol. This step produces 7α-hydroxycholesterol and is tightly regulated by feedback inhibition via the farnesoid X receptor (FXR). Bile acids returning to the liver activate FXR, inducing the expression of small heterodimer partner (SHP), which represses CYP7A1 transcription [2] [5] [9]. Subsequent steps involve:

  • Sterol ring modification: 3β-Hydroxysteroid dehydrogenase (HSD3B7) oxidizes the 3β-hydroxy group, forming 7α-hydroxy-4-cholesten-3-one (C4).
  • 12α-Hydroxylation: Cytochrome P450 8B1 (CYP8B1) exclusively directs CA synthesis by adding a 12α-hydroxy group to C4. Without CYP8B1, chenodeoxycholic acid (CDCA) is produced instead [5] [8].
  • Side-chain oxidation: Mitochondrial CYP27A1 oxidizes the sterol side chain, forming trihydroxycholestanoic acid (THCA), the direct precursor to CA [1] [9].

Role of CYP27A1 and CYP7B1 in the Alternative (Acidic) Pathway

The alternative pathway initiates with mitochondrial CYP27A1-mediated 27-hydroxylation of cholesterol, yielding oxysterols (e.g., 27-hydroxycholesterol). Microsomal oxysterol 7α-hydroxylase (CYP7B1) then catalyzes 7α-hydroxylation. Unlike CYP7A1, CYP7B1 is expressed in multiple tissues (liver, macrophages, brain), allowing extrahepatic oxysterols to contribute to bile acid synthesis. The pathway converges with the classical route at dihydroxycholestanoic acid (DHCA) formation, ultimately producing CDCA as its primary bile acid. Notably, CA is not synthesized via this pathway due to the absence of CYP8B1 [2] [9] [10].

Table 1: Key Enzymes in Classical vs. Alternative Biosynthesis Pathways

PathwayInitiating EnzymeKey IntermediatePrimary ProductRegulator
Classical (Neutral)CYP7A1 (ER)7α-HydroxycholesterolCholic Acid (CA)FXR/SHP repression
Alternative (Acidic)CYP27A1 (Mitochondria)27-HydroxycholesterolChenodeoxycholic Acid (CDCA)Adaptive responses (e.g., cold, high-fat diet)

Divergent Metabolic Flux in Human vs. Rodent Models

Significant species differences exist:

  • Humans: ~90% of CA synthesis occurs via the classical pathway. CA and CDCA constitute the primary bile acid pool [4] [10].
  • Mice: The classical pathway contributes ~75% of total bile acid synthesis. CDCA is rapidly converted to muricholic acids (α/β-MCA) via CYP2C70, making β-MCA a major primary bile acid. Consequently, mice have a larger, more hydrophilic bile acid pool [2] [9].CYP8B1 expression determines the CA/CDCA ratio. Its deletion in mice (Cyp8b1-/-) abolishes CA synthesis, increases CDCA/β-MCA, and confers resistance to diet-induced obesity and insulin resistance [5] [8].

Conjugation Mechanisms and Phase II Modifications

Glycine and Taurine Conjugation via Bile Acid-CoA: Amino Acid N-Acyltransferase (BAT)

Before secretion into bile, cholic acid undergoes amidation (conjugation) with glycine or taurine to form glycocholic acid (GCA) or taurocholic acid (TCA). This two-step process enhances solubility and minimizes passive reabsorption in the bile ducts and intestines:

  • Activation: Bile acid-CoA synthetase (BACS/SLC27A5) activates CA to choloyl-CoA in the endoplasmic reticulum, consuming ATP [6] [9].
  • Conjugation: Bile acid-CoA:amino acid N-acyltransferase (BAT) catalyzes the transfer of choloyl-CoA to glycine (humans) or taurine (rodents). BAT is exclusively localized in peroxisomes, requiring unconjugated bile acids to enter peroxisomes for re-conjugation after enterohepatic circulation [7].
  • Species Specificity: Humans conjugate CA primarily with glycine (GCA:TCA ratio ~3:1), while mice conjugate >95% with taurine [2] [4].
  • Regulation: FXR directly induces BACS and BAT gene expression, creating a feed-forward loop to enhance conjugation capacity [3].

Table 2: Cholic Acid Conjugation Enzymes and Specificity

EnzymeSubcellular LocationFunctionSubstrate PreferenceRegulator
Bile Acid-CoA Synthetase (BACS)Endoplasmic ReticulumActivates CA to choloyl-CoACA > CDCA > DCA > LCAFXR
Bile Acid-CoA: Amino Acid N-Acyltransferase (BAT)PeroxisomesTransfers choloyl-CoA to glycine/taurineCholoyl-CoA, Glycine/TaurineFXR

Sulfation and Glucuronidation as Detoxification Pathways

Under cholestatic conditions or with elevated hydrophobic bile acids, phase II detoxification pathways reduce cytotoxicity:

  • Sulfation: Sulfotransferase 2A1 (SULT2A1) conjugates the 3α-hydroxy group of CA with sulfate, forming choloyl sulfate. This modification increases solubility and renal excretion but reduces intestinal reabsorption [9] [10].
  • Glucuronidation: UDP-glucuronosyltransferases (UGT2B4, UGT2B7) add glucuronic acid to the 3α-, 6α-, or 24-carboxy group of CA. Glucuronidated CA is less membrane-damaging and preferentially excreted in urine [9] [17].These pathways serve as overflow mechanisms when primary conjugation is saturated, protecting hepatocytes from bile acid-induced toxicity [10].

Properties

CAS Number

81-25-4

Product Name

Cholic acid

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O5

Molecular Weight

408.6 g/mol

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1

InChI Key

BHQCQFFYRZLCQQ-OELDTZBJSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Solubility

In water, 175 mg/L at 20 °C
In water, 0.28 g/L at 15 °C
In alcohol 30.56 g/L; ether 1.22 g/L; chloroform 5.08 g/L; benzene 0.36 g/L; acetone 28.24 g/L; glacial acetic acid 152.12 g/L (all at 15 °C). Soluble in solutions of alkali hydroxides or carbonates
Soluble in ethanol, acetone, alkalies; very soluble in ethyl ether, chloroform
Soluble in glacial acetic acid; practically insoluble in benzene
0.175 mg/mL

Synonyms

Cholic Acid; Cholalin; Cholalic acid; Colalin; E-1000; NSC-6135; E-1000; NSC-6135; E-1000; NSC-6135; Orphacol

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.